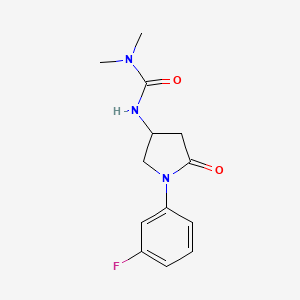

3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

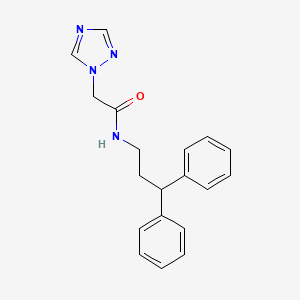

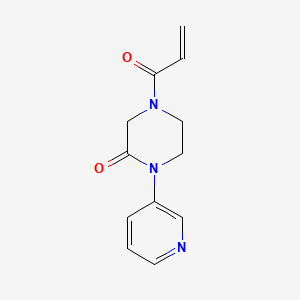

The compound “3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a urea group, which is a functional group consisting of a carbonyl group flanked by two amine groups. The presence of a fluorophenyl group indicates that the compound also contains a phenyl ring (a variant of a benzene ring) with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrolidine ring, a urea group, and a fluorophenyl group. These groups could potentially allow for various interactions, such as hydrogen bonding or pi stacking, which could influence the compound’s properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The pyrrolidine ring might undergo reactions typical of other cyclic amines, while the urea group could potentially participate in reactions involving the carbonyl group or the amine groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a fluorine atom could influence the compound’s electronegativity and polarity .Applications De Recherche Scientifique

Medicinal Chemistry Applications

The design and synthesis of pyrrole-oxindole compounds, including those similar in structure to 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea, have been extensively studied for their potential in female healthcare. These compounds exhibit promising progesterone receptor (PR) modulator activities, which are crucial for contraception, treatment of fibroids, endometriosis, and certain types of breast cancers. For instance, WAY-255348, a compound derived from this series, demonstrated potent PR antagonist and contraceptive endpoints in rat and nonhuman primate models, highlighting its potential for clinical use in reproductive health management (Fensome et al., 2008).

OLED Technology

In the context of OLED technology, derivatives of 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea have been investigated for their potential applications. Studies on cyclometalated iridium(III) complexes, which are structurally related, have shown significant red phosphorescence efficiencies. These materials are useful for the development of OLED devices with high efficiency and pure-red emission, demonstrating the utility of such compounds in advanced electronic and photonic applications (Tsuboyama et al., 2003).

Neurokinin-1 Receptor Antagonism

Research into orally active, water-soluble neurokinin-1 receptor antagonists has led to the development of compounds effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. These findings underscore the therapeutic potential of 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea derivatives in the management of nausea, vomiting, and mood disorders (Harrison et al., 2001).

Chemosensing Applications

Derivatives of 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea have also been explored for their chemosensing capabilities. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry exhibited selective ratiometric and colorimetric chemosensing for Al(3+), based on internal charge transfer (ICT) mechanisms. Such compounds are promising for the development of sensitive and selective sensors for metal ions in environmental and biological samples (Maity & Govindaraju, 2010).

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,1-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O2/c1-16(2)13(19)15-10-7-12(18)17(8-10)11-5-3-4-9(14)6-11/h3-6,10H,7-8H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGSFSVTYQMXNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926178.png)

![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)

![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)